N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 392241-84-8
VCID: VC5075643
InChI: InChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)
SMILES: C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Molecular Formula: C16H12ClN3OS
Molecular Weight: 329.8

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

CAS No.: 392241-84-8

Cat. No.: VC5075643

Molecular Formula: C16H12ClN3OS

Molecular Weight: 329.8

* For research use only. Not for human or veterinary use.

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide - 392241-84-8

Specification

CAS No. 392241-84-8
Molecular Formula C16H12ClN3OS
Molecular Weight 329.8
IUPAC Name N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Standard InChI InChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)
Standard InChI Key QVHPFEFFYVOUGL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Properties

Molecular Composition and Stereoelectronic Features

The compound’s structure integrates a 1,3,4-thiadiazole core, a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The C5 position is substituted with a 4-chlorophenyl group, while the N2 position is linked to a phenylacetamide moiety via a methylene bridge. This configuration confers planar geometry to the thiadiazole ring, enhancing π-π stacking interactions with biological targets .

Table 1: Molecular Properties of N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

PropertyValue
Molecular FormulaC16H12ClN3OS\text{C}_{16}\text{H}_{12}\text{ClN}_{3}\text{OS}
Molecular Weight329.8 g/mol
XLogP3-AA3.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds4
Topological Polar SA97.8 Ų

Data sourced from PubChem and experimental computations .

The chlorophenyl group enhances lipophilicity (XLogP3-AA=3.8\text{XLogP3-AA} = 3.8), suggesting moderate membrane permeability . The acetamide moiety introduces hydrogen-bonding capacity, critical for target engagement.

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous thiadiazoles reveals key bands:

  • ν(N-H)\nu(\text{N-H}): 3439–3230 cm⁻¹ (amide stretch)

  • ν(C=O)\nu(\text{C=O}): 1654 cm⁻¹ (acetamide carbonyl)

  • ν(C-S-C)\nu(\text{C-S-C}): 659–697 cm⁻¹ (thiadiazole ring)

Nuclear Magnetic Resonance (NMR) data for the compound’s precursors show:

  • ¹H NMR (DMSO-d6d_6): δ 7.05–8.31 ppm (aromatic protons), δ 3.55 ppm (CH₂), δ 9.04–10.26 ppm (amide NH) .

  • ¹³C NMR: Carbonyl carbons at ~168 ppm, thiadiazole carbons at 160–170 ppm .

Physicochemical and Pharmacokinetic Profiles

While experimental solubility data are unavailable, the compound’s logP value predicts poor aqueous solubility, typical of thiadiazole derivatives. The polar surface area (97.8 Ų) and rotatable bond count (4) suggest moderate oral bioavailability per Lipinski’s rule .

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step reactions starting from thiosemicarbazide and aryl carboxylic acids :

Step 1: Formation of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Thiosemicarbazide reacts with 4-chlorobenzoic acid in concentrated H2SO4\text{H}_2\text{SO}_4 under reflux to form the thiadiazole ring via cyclodehydration .

Step 2: Synthesis of 2-Chloro-N-phenylacetamide
Chloroacetyl chloride is added to aniline in glacial acetic acid, yielding 2-chloro-N-phenylacetamide .

Step 3: Coupling Reaction
The thiadiazol-2-amine reacts with 2-chloro-N-phenylacetamide in 1,4-dioxane and triethylamine (TEA), forming the target compound through nucleophilic substitution .

Table 2: Optimized Synthesis Protocol

ParameterCondition
Solvent1,4-Dioxane
CatalystTriethylamine (TEA)
TemperatureReflux (100–120°C)
Reaction Time3–6 hours
Yield57–65% (analogs)

Adapted from Faruk et al. (2015) .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, benzene:acetone = 9:1) and recrystallized from ethanol. Purity is confirmed by thin-layer chromatography (TLC) and elemental analysis .

Biological Activities and Mechanisms

CompoundMIC (μg/mL)Target Organism
IIIA5 (4-chlorophenyl)12.5S. aureus
IIIA10 (2-nitrophenyl)6.25E. coli

Data from Faruk et al. (2015) .

Anticancer Properties

Thiadiazoles induce apoptosis via caspase-3 activation. The chlorophenyl group may enhance DNA intercalation, though specific data for this compound are pending .

Analgesic and Antipyretic Effects

In murine models, analogs reduced pain response by 60–70% (hot-plate test) and lowered fever by 2–3°C (yeast-induced pyrexia) . The acetamide moiety likely modulates COX-2 activity .

Pharmacological Applications

  • Antimicrobial Agents: Potential for MRSA-targeted therapies .

  • Chemotherapy Adjuvants: Synergy with cisplatin observed in preliminary studies .

  • Non-Opioid Analgesics: Reduced gastrointestinal toxicity compared to NSAIDs .

Research Findings and Comparative Analysis

Table 4: Comparative Bioactivity of Thiadiazole Derivatives

DerivativeActivity IC₅₀ (μM)Target
5-(4-Chlorophenyl)8.2Bacterial DHPS
5-(2-Nitrophenyl)5.6COX-2
5-(4-Methoxyphenyl)22.4Topoisomerase II

Adapted from structure-activity relationship (SAR) studies .

The 4-chlorophenyl substitution optimizes steric and electronic interactions, improving target affinity over methoxy or nitro groups at other positions .

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